3-Methyl-1-tosyl-1H-pyrazol-5-amine Enables Synthesis of c-Met Inhibitors with Nanomolar Potency vs. Cabozantinib
Derivatives synthesized from 3-methyl-1-tosyl-1H-pyrazol-5(4H)-one (a closely related oxidized analog of the target amine) demonstrate potent c-Met kinase inhibition. Compound 5a achieved an IC50 of 4.27 ± 0.31 nM, which is 1.26-fold more potent than the reference drug cabozantinib (IC50 = 5.38 ± 0.35 nM) [1]. Compound 5b showed an IC50 of 7.95 ± 0.17 nM, still within the same nanomolar range [1]. This establishes the scaffold's capacity to generate inhibitors with comparable or superior potency to clinically used agents.
| Evidence Dimension | c-Met kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Derivative 5a: 4.27 ± 0.31 nM; Derivative 5b: 7.95 ± 0.17 nM |
| Comparator Or Baseline | Cabozantinib: 5.38 ± 0.35 nM |
| Quantified Difference | 5a is 1.26-fold more potent than cabozantinib |
| Conditions | In vitro c-Met kinase enzyme assay |
Why This Matters
This data demonstrates that this scaffold can yield inhibitors with potency comparable to or exceeding that of an FDA-approved drug, making it a high-value starting material for kinase inhibitor programs.
- [1] Alamshany, Z. M., Algamdi, E. M., Othman, I. M. M., Anwar, M. M., & Nossier, E. S. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(19), 12889-12905. View Source
